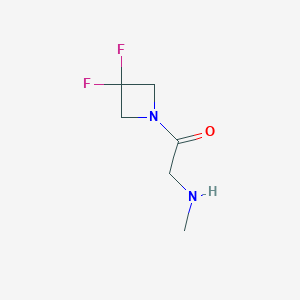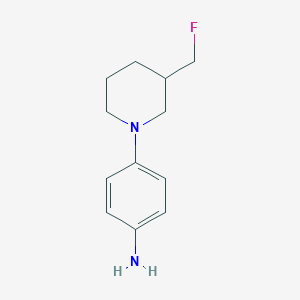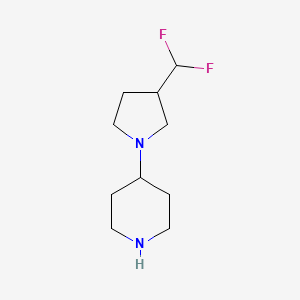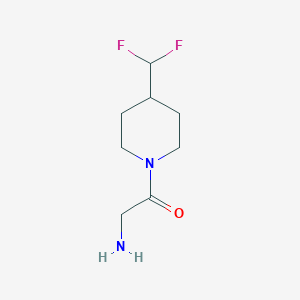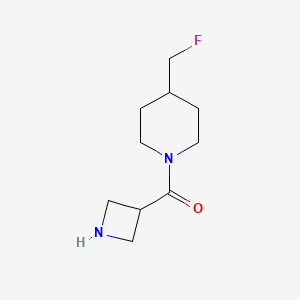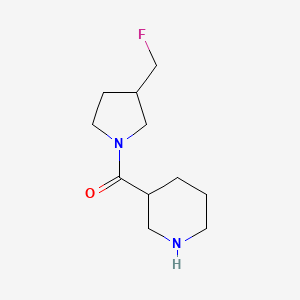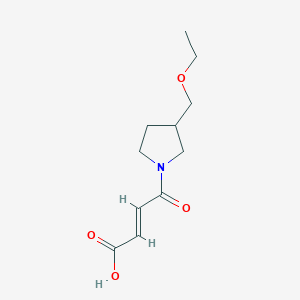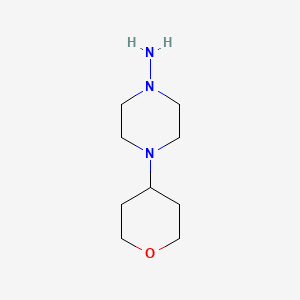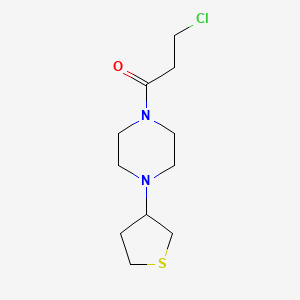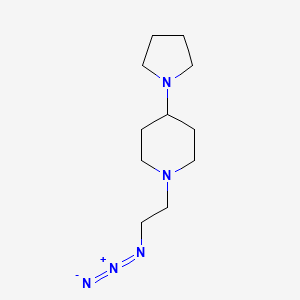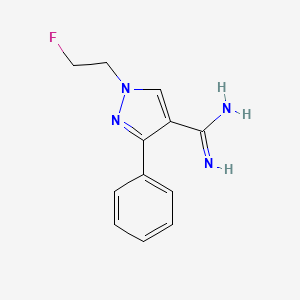
1-(2-Fluorethyl)-3-phenyl-1H-pyrazol-4-carboximidamid
Übersicht
Beschreibung
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is a useful research compound. Its molecular formula is C12H13FN4 and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Entwicklung von Radiotracern
Diese Verbindung zeigt vielversprechende Eigenschaften für die Entwicklung von Radiotracern zur Darstellung von σ(1)-Rezeptoren im zentralen Nervensystem. Das (2-Fluorethyl)-Derivat, bekannt als Fluspidin oder WMS-1828, weist eine subnanomolare σ(1)-Affinität und eine außergewöhnliche Selektivität gegenüber dem σ(2)-Subtyp auf, was es zu einem potenziellen Kandidaten für die PET-Bildgebung macht .
Materialwissenschaften: Molekulares Design von Elektrolyten
Im Bereich der Materialwissenschaften könnten Derivate dieser Verbindung bei der Entwicklung von Elektrolyten für Alkalimetallbatterien verwendet werden. Die Molekülstruktur kann zur Bildung robuster und leitfähiger anorganischer Festkörperelektrolyt-Grenzflächen beitragen, wodurch die Batterieleistung bei verschiedenen Temperaturen und Lade-/Entladeraten verbessert wird .
Umweltwissenschaften: Analyse von Flammschutzmitteln
Obwohl nicht direkt mit „1-(2-Fluorethyl)-3-phenyl-1H-pyrazol-4-carboximidamid“ verwandt, haben Untersuchungen an ähnlichen fluorierten Verbindungen wie Tris(2-chlorethyl)phosphat die Notwendigkeit hervorgehoben, Umwelt-Emissionen und menschliche Toxizität sorgfältig zu berücksichtigen. Diese Forschung könnte die Umweltverträglichkeitsprüfung verwandter fluorierter Verbindungen unterstützen .
Analytische Chemie: Fluorierte Bausteine
Fluorierte Verbindungen sind in der analytischen Chemie als Bausteine für verschiedene Synthesen wertvoll. Die einzigartigen Eigenschaften von fluorierten Molekülen, wie z. B. ihre Elektronendichteverteilung, können für die Entwicklung neuer analytischer Methoden entscheidend sein .
Biochemie: Proteinbiosynthese
In der Biochemie wurden fluorierte Aminosäuren, die von dieser Verbindung abgeleitet sind, hinsichtlich ihrer faszinierenden zellulären Verarbeitung während der Proteinbiosynthese in Escherichia coli untersucht. Diese Forschung eröffnet Möglichkeiten für die Entwicklung neuartiger biochemischer Werkzeuge und Sonden .
Pharmakologie: Medikamentenentwicklung
Die pharmakologische Aktivität von fluorierten Verbindungen, einschließlich Derivaten von „this compound“, ist in der Medikamentenentwicklung von Interesse. Diese Verbindungen können eine hohe Affinität und Selektivität für bestimmte Rezeptoren aufweisen, was für die Entwicklung gezielter Therapien entscheidend ist .
Wirkmechanismus
Target of Action
The primary target of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination .
Mode of Action
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide interacts with its targets by inhibiting the DNA-supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition leads to the eradication of bacteria by interfering with DNA replication .
Biochemical Pathways
The affected biochemical pathway is the bacterial DNA replication pathway. By inhibiting DNA gyrase and topoisomerase IV, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide disrupts the normal functioning of this pathway, leading to the death of the bacterial cell .
Pharmacokinetics
After oral administration, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is rapidly and well absorbed from the gastrointestinal tract, showing good bioavailability . The antibiotic is widely distributed throughout the body and in different biological tissues . The serum elimination half-life, in subjects with normal renal function, is relatively long (9–12 hours), which permits once-daily dosing .
Result of Action
The molecular and cellular effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide’s action result in the death of bacterial cells. By inhibiting essential enzymes for bacterial DNA replication, the compound disrupts the normal functioning of the bacterial cell, leading to its death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide. For instance, the compound’s volatility can be influenced by the reaction conditions during its synthesis . Special care should be taken during the synthesis and subsequent reactions using this compound to avoid environmental contamination and to improve the yield of the desired products .
Biochemische Analyse
Biochemical Properties
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with L-type amino acid transporter 1 (LAT1), which is involved in the uptake of amino acids in cells . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake kinetics of radiolabeled amino acids in glioma cells, which can impact cell proliferation and survival . Additionally, it may alter the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been reported to interact with alcohol dehydrogenase, leading to the formation of fluoroacetaldehyde and fluoroacetate . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, leading to the formation of metabolites like fluoroacetaldehyde and fluoroacetate . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound is taken up by cells through the L-type amino acid transporter 1 (LAT1), which facilitates its distribution within the cellular environment . This transport mechanism ensures that the compound reaches its target sites within the cells.
Subcellular Localization
The subcellular localization of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-6-7-17-8-10(12(14)15)11(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBRWJZOBLUDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


